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Compound of Interest

Compound Name: 2-Fluoro-6-methoxybenzaldehyde

Cat. No.: B118475

An In-depth Technical Guide to 2-Fluoro-6-methoxybenzaldehyde: Properties, Synthesis, and
Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 2-Fluoro-6-methoxybenzaldehyde
(CAS No. 146137-74-8), a key building block in modern synthetic chemistry. Designed for
researchers, medicinal chemists, and drug development professionals, this document
synthesizes core chemical data, field-proven synthetic protocols, and key applications to
provide a comprehensive resource for laboratory use.

Core Molecular Profile and Physicochemical
Properties

2-Fluoro-6-methoxybenzaldehyde is a disubstituted aromatic aldehyde whose unique
electronic and steric properties make it a valuable intermediate in the synthesis of complex
organic molecules.[1] The presence of an electron-withdrawing fluorine atom and an electron-
donating methoxy group ortho to the aldehyde functionality creates a distinct chemical
environment that influences its reactivity and utility, particularly in the construction of
heterocyclic systems for pharmaceutical applications.[1][2]

Chemical Structure

Caption: Chemical structure of 2-Fluoro-6-methoxybenzaldehyde.
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Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of 2-Fluoro-6-
methoxybenzaldehyde. This data is essential for reaction planning, safety assessments, and
purification procedures.

Property Value Reference(s)
CAS Number 146137-74-8 [31[41[5]
Molecular Formula CsH7FO2 [415]
Molecular Weight 154.14 g/mol [4115]
Appearance Solid [6]
Melting Point 59-63 °C [3]
- ) 218.5+20.0 °C (at 760
Boiling Point [3]
mmHgQ)
Density 1.2 +0.1 g/lcm?3
2-fluoro-6-
IUPAC Name [4]
methoxybenzaldehyde

UIOAYOIIMYMOEU-
InChl Key [4]
UHFFFAOYSA-N

SMILES COC1=C(C(=CC=C1)F)C=0 [4]

Purity (Typical) >98% [51[6]

N Store in a dark, dry, and
Storage Conditions )
refrigerated place.

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of 2-Fluoro-6-
methoxybenzaldehyde. The following data represents the expected spectral characteristics
based on its structure.
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Wavenumber (cm~2),

Assignment &

Spectroscopy Chemical Shift (6, ppm), or .
Interpretation
m/z
Aldehyde proton (CHO). The
1H NMR ~10.4 ppm (s, 1H) singlet indicates no adjacent

protons.

~7.4-7.6 ppm (m, 1H)

Aromatic proton (Ar-H).

~6.7-6.9 ppm (m, 2H)

Aromatic protons (Ar-H).

~3.9 ppm (s, 3H)

Methoxy protons (-OCHs). The
singlet confirms the absence of

adjacent protons.

Aldehyde carbonyl carbon

13C NMR ~189 ppm
(C=0).
Aromatic carbon attached to
~162 ppm (d) fluorine (C-F), showing
coupling.
Aromatic carbon attached to
~160 ppm
the methoxy group (C-OCHs).
~110-138 ppm Remaining aromatic carbons.
~56 ppm Methoxy carbon (-OCHs).
Aldehyde C-H stretch (Fermi
FT-IR ~2850 & ~2750 cm~1
doublet).
Strong C=0 carbonyl stretch of
~1700 cm™?

the aldehyde.[7]

~1600-1450 cm™—1

Aromatic C=C ring stretch.[7]

~1250 & ~1050 cm~1

Asymmetric & Symmetric C-O-
C stretch of the methoxy

group.[7]

Mass Spec.

m/z 154

Molecular ion peak [M]*,

corresponding to the molecular
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weight.

[M-H]*, loss of the aldehydic
m/z 153 hydrogen to form a stable

acylium ion.[7]

[M-CHOJ]*, loss of the formyl
group.

m/z 125

Recommended Synthetic Protocol: Ortho-Directed
Lithiation-Formylation

The synthesis of 2-Fluoro-6-methoxybenzaldehyde is efficiently achieved via a directed
ortho-metalation (DoM) strategy. The methoxy group directs an organolithium base to
deprotonate the adjacent ortho position (C6), which is activated by the fluorine at C2.
Subsequent quenching with an electrophilic formylating agent yields the target aldehyde. This
method provides high regioselectivity and good yields. A similar procedure has been
successfully used for related difluoro-methoxybenzaldehydes.[8]

Experimental Workflow

Caption: Synthetic workflow for 2-Fluoro-6-methoxybenzaldehyde.

Step-by-Step Methodology

Materials:

3-Fluoroanisole

n-Butyllithium (n-BuLi) solution in hexanes

Anhydrous Tetrahydrofuran (THF)

Anhydrous N,N-Dimethylformamide (DMF)

Saturated aqueous ammonium chloride (NH4Cl) solution

Diethyl ether
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e Anhydrous magnesium sulfate (MgSQa)
Protocol:

Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add
anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

Precursor Addition: Add 3-fluoroanisole (1.0 eq) to the cooled THF.

Lithiation: Slowly add n-BuLi (1.1 eq) dropwise to the solution, maintaining the temperature
at -78 °C.

o Expert Insight:Maintaining a very low temperature is critical to prevent side reactions and
ensure high regioselectivity of the lithiation. The methoxy group is a powerful ortho-
directing group in this reaction.

Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the
lithiated intermediate.[8]

Formylation: Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture.

o Expert Insight:DMF must be anhydrous to prevent quenching the highly reactive
organolithium intermediate with water.

Warming: After the addition of DMF, allow the reaction to stir for an additional hour at -78 °C,
then slowly warm to room temperature.

Quenching: Carefully quench the reaction by adding saturated aqueous NH4Cl solution.
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous
MgSOea.

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The
resulting crude product can be purified by column chromatography (silica gel, using a
hexane/ethyl acetate gradient) or recrystallization to yield pure 2-Fluoro-6-
methoxybenzaldehyde.[8]
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Chemical Reactivity and Applications in Drug
Discovery

2-Fluoro-6-methoxybenzaldehyde is a versatile precursor for synthesizing a wide range of
molecular scaffolds, particularly those found in active pharmaceutical ingredients (APIs).[2] Its
utility stems from the reactivity of the aldehyde group, which can participate in numerous
transformations.

Core Reactivity Pathways

Key Transformations Resulting Scaffolds

Oxidation . .
[(+ Oxidizing Agent) Carboxylic Acids
Condensation a,B-Unsaturated Systems
___yp-\ (+ Active Methylene Cmpd.) (Michael Acceptors)
> Reductive Amination Amines
(+ Amine, Reducing Agent) (Heterocycle Precursors)
Wittig Reaction Alkenes
(+ Phosphonium Ylide) (e.g., for Benzosuberones)

2-Fluoro-6-methoxybenzaldehyde

Click to download full resolution via product page

Caption: Key reaction pathways for 2-Fluoro-6-methoxybenzaldehyde.

Case Study: Synthesis of Benzosuberone Derivatives

A prominent application of related fluorinated methoxybenzaldehydes is in the synthesis of
benzosuberone cores, which are scaffolds for various biologically active compounds.[9]

« Wittig Reaction: 2-Fluoro-6-methoxybenzaldehyde can react with a phosphonium ylide,
such as (3-carboxypropyltriphenylphosphonium bromide, to form a substituted alkene. This
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reaction is a reliable method for carbon-carbon bond formation at the aldehyde position.

 Intramolecular Friedel-Crafts Acylation: The resulting carboxylic acid from the Wittig step can
then undergo an intramolecular Friedel-Crafts acylation, typically promoted by a strong acid
like Eaton's reagent, to form the seven-membered cycloheptanone ring characteristic of
benzosuberones.[9]

This two-step sequence highlights how the aldehyde serves as a crucial handle for building
complex polycyclic systems. The fluorine and methoxy substituents can be used to tune the
pharmacokinetic properties of the final molecule, such as lipophilicity and metabolic stability.[2]

Safety, Handling, and Storage

Proper handling of 2-Fluoro-6-methoxybenzaldehyde is essential for laboratory safety. The
compound is classified with the GHSO07 pictogram, indicating it can cause irritation.[6]

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.ossila.com/products/2-fluoro-3-methoxybenzaldehyde
https://www.nbinno.com/article/other-organic-chemicals/the-role-of-2-fluoro-5-methoxybenzaldehyde-in-modern-drug-discovery-vk
https://www.benchchem.com/product/b118475?utm_src=pdf-body
https://www.sigmaaldrich.com/SG/en/product/apolloscientificltd/apo455835793?context=bbe
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Description & Precautionary
Hazard Category " Reference(s)
easures

H315: Causes skin irritation.
H319: Causes serious eye

Hazard Statements o [4][6]
irritation. H335: May cause

respiratory irritation.

Signal Word Warning [6]

Use only in a well-ventilated
Engineering Controls area, preferably within a

chemical fume hood.[10]

Wear chemical-resistant
) gloves (e.g., nitrile), safety
Personal Protective Eq. .
goggles or a face shield, and a

lab coat.

Avoid formation of dust and
aerosols.[10] Avoid contact

Handling with skin, eyes, and clothing.
Wash hands thoroughly after
handling.

Store in a tightly closed
container in a cool, dry, and
dark place. Keep away from
Storage ) ] ]
incompatible materials such as
strong oxidizing agents, heat,

and sparks.
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Eyes: Immediately flush with
copious amounts of water for
at least 15 minutes, holding
eyelids open. Seek immediate
First Aid (Eyes/Skin) medical attention.[11] Skin:
Immediately wash with soap
and plenty of water while
removing contaminated

clothing.

Mix with an inert absorbent
material (e.g., sand,
vermiculite), sweep up, and

) ] place in a tightly closed

Spill & Disposal , _ _

container for disposal. Dispose
of waste in accordance with
local, state, and federal

regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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